molecular formula C12H16ClNS B13243902 N-(2-chloro-4-methylphenyl)thian-3-amine

N-(2-chloro-4-methylphenyl)thian-3-amine

Cat. No.: B13243902
M. Wt: 241.78 g/mol
InChI Key: RIJAGUGWGZKIKF-UHFFFAOYSA-N
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Description

N-(2-chloro-4-methylphenyl)thian-3-amine is an organic compound with the molecular formula C12H16ClNS. This compound is part of the thian-amine family, which is known for its diverse applications in various fields, including chemistry, biology, and medicine. The presence of chlorine and methyl groups in its structure contributes to its unique chemical properties and reactivity.

Properties

Molecular Formula

C12H16ClNS

Molecular Weight

241.78 g/mol

IUPAC Name

N-(2-chloro-4-methylphenyl)thian-3-amine

InChI

InChI=1S/C12H16ClNS/c1-9-4-5-12(11(13)7-9)14-10-3-2-6-15-8-10/h4-5,7,10,14H,2-3,6,8H2,1H3

InChI Key

RIJAGUGWGZKIKF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC2CCCSC2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-4-methylphenyl)thian-3-amine typically involves the reaction of 2-chloro-4-methylphenylthiourea with appropriate reagents under controlled conditions. One common method is the Hantzsch thiazole synthesis, which involves the reaction of a substituted thiourea with α-halo ketones in the presence of a solvent like ethanol . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-4-methylphenyl)thian-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-(2-chloro-4-methylphenyl)thian-3-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-chloro-4-methylphenyl)thian-3-amine involves its interaction with specific molecular targets and pathways. The presence of the chlorine atom enhances its electrophilicity, allowing it to interact with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of certain enzymes or the disruption of cellular processes, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-chloro-4-methylphenyl)thian-3-amine is unique due to the specific positioning of the chlorine and methyl groups on the phenyl ring, which influences its reactivity and biological activity. The combination of these substituents can enhance its effectiveness in certain applications compared to similar compounds.

Biological Activity

N-(2-chloro-4-methylphenyl)thian-3-amine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including antitumor effects, anti-inflammatory properties, and structure-activity relationships (SARs), supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a thian (thiazole) moiety which is known for its diverse biological activities. The presence of the chloro and methyl groups on the phenyl ring may influence the compound's pharmacological properties. Understanding its structure is crucial for elucidating its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds containing thiazole derivatives. For instance, a related compound demonstrated significant activity against various cancer cell lines, including colon, melanoma, renal, and breast cancer cells. The introduction of specific substituents has been shown to enhance the antitumor efficacy:

CompoundCell Line TestedGI50 (µM)Activity Level
8aColon0.08High
8bMelanoma0.12Moderate
8cRenal0.15Moderate

In this context, this compound could be evaluated similarly to determine its specific GI50 values across various cancer cell lines.

The mechanism of action for thiazole derivatives often involves the induction of apoptosis in cancer cells. For example, compounds have been shown to cause cell cycle arrest and activate apoptotic pathways through caspase activation. In K562 leukemia cells, related compounds induced apoptosis by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins such as Bcl-2.

Anti-inflammatory Activity

In addition to antitumor effects, thiazole derivatives have been investigated for their anti-inflammatory properties. Research indicates that certain thiazole compounds can inhibit cyclooxygenase enzymes (COX), which are critical in the inflammatory response:

CompoundCOX Inhibition IC50 (µM)
Compound A0.04
Compound B0.04

These findings suggest that this compound may also exhibit similar anti-inflammatory effects, warranting further investigation.

Structure-Activity Relationships (SAR)

Understanding the SAR is vital for optimizing the biological activity of thiazole derivatives. Modifications at specific positions on the thiazole or phenyl rings can lead to enhanced potency and selectivity:

  • Substituent Effects : Electron-donating groups generally enhance activity.
  • Ring Modifications : Alterations in the thiazole ring can affect binding affinity to target proteins.

Case Studies

Several studies have focused on the synthesis and evaluation of thiazole derivatives:

  • Study by Millet et al. : This research synthesized various thiazole derivatives and assessed their activity against sensitive and resistant cancer cell lines, noting that modifications significantly impacted their efficacy.
  • Zhu et al. : Investigated a related compound's mechanism of action in K562 cells, demonstrating its ability to induce apoptosis through specific pathways.

These studies provide a framework for understanding how this compound might function biologically.

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